molecular formula C9H10N2O2 B13595489 5-(2,5-Dimethylfuran-3-yl)isoxazol-3-amine

5-(2,5-Dimethylfuran-3-yl)isoxazol-3-amine

Cat. No.: B13595489
M. Wt: 178.19 g/mol
InChI Key: OESBBMPDAPYTEP-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylfuran-3-yl)isoxazol-3-amine is a heterocyclic compound that features both a furan and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethylfuran-3-yl)isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dimethylfuran with hydroxylamine to form the isoxazole ring. This reaction can be catalyzed by various agents and often requires specific conditions such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free methods have been explored to improve efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylfuran-3-yl)isoxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.

    Substitution: Various substituents can be introduced to the furan or isoxazole rings through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the compound .

Scientific Research Applications

5-(2,5-Dimethylfuran-3-yl)isoxazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylfuran-3-yl)isoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine
  • 3-(2,5-Dimethylfuran-3-yl)isoxazol-5-amine

Uniqueness

5-(2,5-Dimethylfuran-3-yl)isoxazol-3-amine is unique due to the presence of both furan and isoxazole rings, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

5-(2,5-dimethylfuran-3-yl)-1,2-oxazol-3-amine

InChI

InChI=1S/C9H10N2O2/c1-5-3-7(6(2)12-5)8-4-9(10)11-13-8/h3-4H,1-2H3,(H2,10,11)

InChI Key

OESBBMPDAPYTEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C2=CC(=NO2)N

Origin of Product

United States

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